Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate
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Overview
Description
Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate ester linked to a bromophenyl group through a series of oxo and ethoxy linkages, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of a strong acid catalyst. This is followed by the acylation of the resulting ethyl 4-aminobenzoate with 5-oxopentanoic acid chloride under anhydrous conditions. The final step involves the reaction of the intermediate with 2-(4-bromophenyl)-2-oxoethoxy, facilitated by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is common to maintain the precision required for such complex syntheses .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate
- Ethyl 4-((4-bromophenyl)amino)benzoate
Uniqueness
Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H22BrNO6 |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C22H22BrNO6/c1-2-29-22(28)16-8-12-18(13-9-16)24-20(26)4-3-5-21(27)30-14-19(25)15-6-10-17(23)11-7-15/h6-13H,2-5,14H2,1H3,(H,24,26) |
InChI Key |
YECZYSMGUQNDHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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